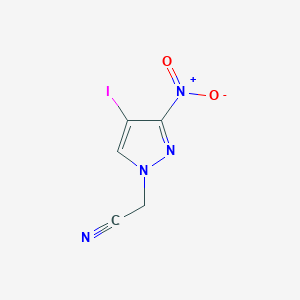

2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-iodo-3-nitropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN4O2/c6-4-3-9(2-1-7)8-5(4)10(11)12/h3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPAZQWAIDXHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC#N)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260320 | |

| Record name | 1H-Pyrazole-1-acetonitrile, 4-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-20-6 | |

| Record name | 1H-Pyrazole-1-acetonitrile, 4-iodo-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-acetonitrile, 4-iodo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents like ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The iodine substituent can be replaced by hydrogen or other nucleophiles through substitution reactions.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiols in the presence of suitable solvents.

Major Products:

Amino derivatives: from the reduction of the nitro group.

Hydrogenated products: from the reduction of the iodine substituent.

Substituted pyrazoles: from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is utilized in the study of enzyme inhibitors and receptor modulators due to its unique structural features.

Mechanism of Action

The mechanism by which 2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the iodine substituent can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity: Iodo and Nitro Groups: The iodine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile). This enhances its utility in cross-coupling reactions but also elevates toxicity . Thiophene vs. Iodo: Replacing iodine with a thiophene ring (C₉H₇N₃S) introduces sulfur-based aromaticity, improving solubility in organic solvents and enabling charge-transfer interactions .

Functional Group Variations :

- Acetic Acid vs. Acetonitrile : The acetic acid derivative () exhibits higher polarity and acidity (pKa ~4-5) due to the carboxyl group, whereas acetonitrile analogs are less polar and more suited for nucleophilic reactions.

Hazard Profiles :

- The iodo-nitro derivative’s irritant classification contrasts with the milder safety profiles of methyl- or thiophene-substituted analogs, which lack strong electron-withdrawing groups .

Limitations and Data Gaps

- Nomenclature Ambiguities: The conflation of acetic acid and acetonitrile derivatives in literature necessitates clarification.

- Property Data : Key parameters like melting/boiling points, solubility, and spectroscopic data are absent for many analogs, limiting direct comparisons .

Biological Activity

Overview

2-(4-Iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound that features a pyrazole ring with iodine and nitro substituents. This compound has garnered interest in medicinal chemistry and materials science due to its unique structural properties, which contribute to its biological activity. The presence of electron-withdrawing groups such as iodine and nitro enhances its reactivity, making it a valuable intermediate for various chemical transformations and potential therapeutic applications.

- Molecular Formula : CHINO

- Molecular Weight : 278.01 g/mol

- CAS Number : 1354705-20-6

The biological activity of this compound can be attributed to its interactions with specific molecular targets, including enzymes and receptors. The nitro group can undergo redox reactions, while the iodine substituent may enhance binding affinity to target sites. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

- Anticancer Activity : Pyrazole derivatives have been studied for their potential as anticancer agents. The compound may act by inhibiting specific pathways involved in tumor growth and proliferation.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to metabolic disorders.

- Neuropharmacological Effects : There is emerging evidence suggesting that pyrazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- A study published in Recent Advances in the Synthesis of Pyrazole Derivatives highlighted the synthesis and evaluation of various pyrazole compounds, including those with anticancer properties. The research focused on structure-activity relationships that could guide the development of more potent derivatives .

- Another review article discussed the broad biological activities of pyrazole compounds, noting that many derivatives have been synthesized and tested against various biological agents. This review emphasizes the potential of these compounds as therapeutic agents .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)acetonitrile | Structure | Anticancer |

| 2-(4-Bromo-3-nitro-1H-pyrazol-1-yl)acetonitrile | Structure | Enzyme Inhibition |

| 2-(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetonitrile | Structure | Neuropharmacological Effects |

The presence of both iodine and nitro groups in this compound enhances its reactivity compared to its analogs, potentially leading to increased selectivity and potency in biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.